3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide
CAS No.: 1396854-83-3
Cat. No.: VC4644656
Molecular Formula: C17H12ClN3O2
Molecular Weight: 325.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396854-83-3 |
---|---|
Molecular Formula | C17H12ClN3O2 |
Molecular Weight | 325.75 |
IUPAC Name | 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide |
Standard InChI | InChI=1S/C17H12ClN3O2/c18-13-6-4-5-12(9-13)16(22)21-14-10-19-17(20-11-14)23-15-7-2-1-3-8-15/h1-11H,(H,21,22) |
Standard InChI Key | DRGPKIUIAUELJJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₈H₁₃ClN₃O₂ and a molecular weight of 338.77 g/mol . Key structural components include:
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A benzamide backbone with a chlorine substituent at the 3-position.
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A pyrimidine ring connected via an ether linkage to a phenyl group at the 2-position.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | 3-Chloro-N-(2-phenoxypyrimidin-5-yl)benzamide | |
SMILES | ClC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |
InChIKey | JBAZNRUHVZSKCH-UHFFFAOYSA-N |
Spectral Characterization
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¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–8.5 ppm), pyrimidine protons (δ 8.1–8.3 ppm), and the amide NH (δ 10.2 ppm) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a palladium-catalyzed cross-coupling reaction between 3-chlorobenzoyl chloride and 2-phenoxypyrimidin-5-amine . Key steps include:
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Activation: Formation of the benzoyl chloride intermediate.
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Coupling: Use of Pd₂(dba)₃/BINAP catalyst system with NaOtBu in DMF at 100°C .
Table 2: Representative Synthesis Conditions
Challenges in Synthesis
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Low reactivity of primary amides in cross-coupling reactions necessitates optimized ligand systems .
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Steric hindrance from the phenoxy group requires elevated temperatures for efficient coupling .
Physicochemical Properties
Solubility and Lipophilicity
Stability
Compound | Target | IC₅₀/EC₅₀ | Reference |
---|---|---|---|
ICA-069673 | KCNQ2/Q3 | 0.38 μM | |
4-Fluoro-N-(pyrimidin-5-yl)benzamide | EGFR | 1.05 μM |
Anti-Inflammatory Activity
Pyrimidine benzamides inhibit LPS-induced NO production in macrophages (IC₅₀ = 2.1 μM) , suggesting potential for 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide in inflammation.
Structure-Activity Relationship (SAR)
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Chlorine Substituent: Enhances binding to hydrophobic pockets in kinase domains .
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Phenoxy Group: Improves metabolic stability but reduces solubility .
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Pyrimidine Ring: Critical for π-π stacking with conserved residues (e.g., Phe in EGFR) .
Analytical Characterization
X-ray Crystallography
No crystal structure is reported, but docking studies suggest binding to EGFR’s ATP pocket with ΔG = -9.2 kcal/mol .
Applications and Future Directions
Therapeutic Prospects
Toxicity Concerns
Structural analogs show hepatotoxicity at high doses (ALT > 200 U/L in rats) , necessitating further safety studies.
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